molecular formula C8H12O2 B3349028 2-Furanbutanol CAS No. 19958-66-8

2-Furanbutanol

Cat. No.: B3349028
CAS No.: 19958-66-8
M. Wt: 140.18 g/mol
InChI Key: KUGYYICTOVROHW-UHFFFAOYSA-N
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Description

2-Furanbutanol is an organic compound with the molecular formula C8H12O2. It is a member of the furan family, characterized by a furan ring structure, which consists of one oxygen atom and four carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furanbutanol can be achieved through several methods. One common approach involves the reduction of furfural, a furan derivative, using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs under mild conditions, yielding this compound as the primary product .

Industrial Production Methods

In industrial settings, this compound can be produced through catalytic hydrogenation of furfural. This process involves the use of metal catalysts, such as palladium or platinum, under high-pressure hydrogen gas. The reaction is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Furanbutanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the furan ring and the hydroxyl group attached to the butanol chain .

Common Reagents and Conditions

    Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the furan ring or the hydroxyl group.

Major Products Formed

The major products formed from these reactions include furan-based aldehydes, carboxylic acids, alcohols, and substituted furan derivatives. These products have diverse applications in various fields .

Scientific Research Applications

2-Furanbutanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Furanbutanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    Furfural: A precursor to 2-Furanbutanol, furfural is an aldehyde with a furan ring.

    2,5-Furandicarboxylic Acid: This compound is derived from furan and is used in the production of bio-based polymers.

    5-Hydroxymethylfurfural: Another furan derivative, this compound is used in the production of biofuels and chemicals.

Uniqueness of this compound

This compound is unique due to its specific structure, which combines a furan ring with a butanol chain. This combination imparts unique chemical properties and reactivity, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

4-(furan-2-yl)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-6-2-1-4-8-5-3-7-10-8/h3,5,7,9H,1-2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGYYICTOVROHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90446695
Record name 2-Furanbutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19958-66-8
Record name 2-Furanbutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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